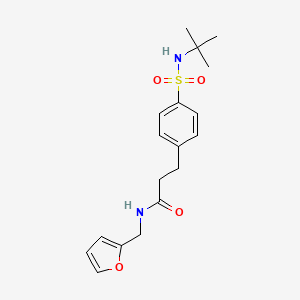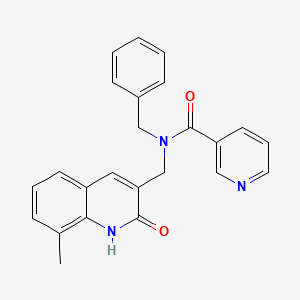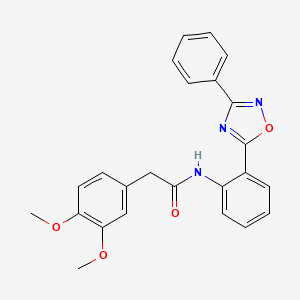
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxadiazoles, which have been found to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to possess anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to possess potent anticancer activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanism of action of anticancer agents. However, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro assays. In addition, the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is to further elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. This could involve studying the interaction of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide with specific enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, there is a need for further studies to evaluate the toxicity and pharmacokinetics of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in vivo, which will be important for its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide as a yellow solid. The purity of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to possess anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-13-12-16(14-21(20)30-2)15-22(28)25-19-11-7-6-10-18(19)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDGCFDXPYRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

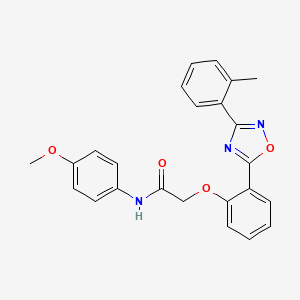

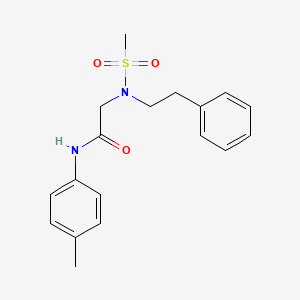
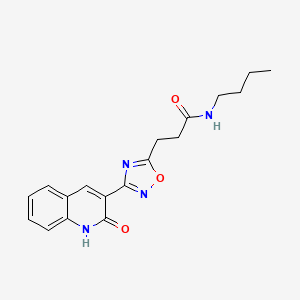
![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
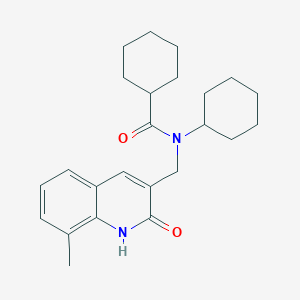
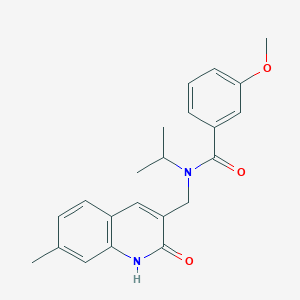
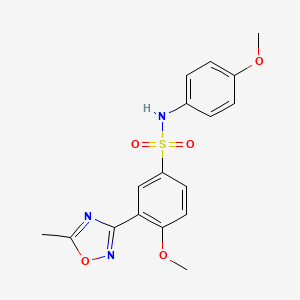
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
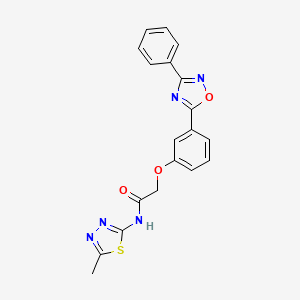
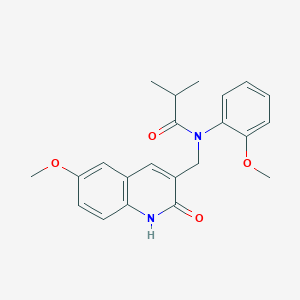
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
